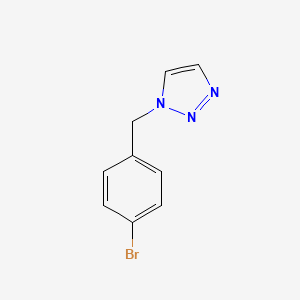![molecular formula C9H9NO3 B13977546 1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound that features a unique dioxino-pyridine structure
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Analyse Chemischer Reaktionen
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols or acids
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-ol
- 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
These compounds share the dioxino-pyridine core but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
1-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-2-3-8-9(10-7)13-5-4-12-8/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
ONVHROYVSWSUEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



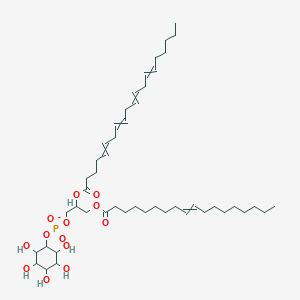

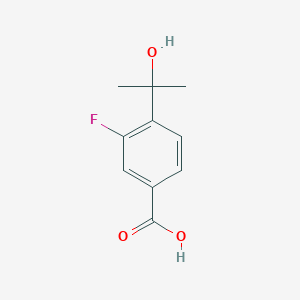


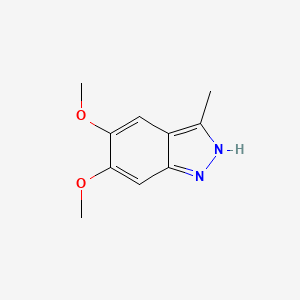
![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

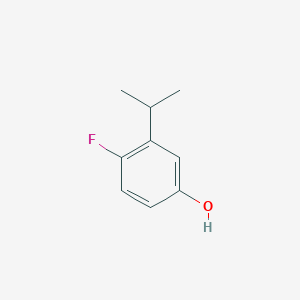
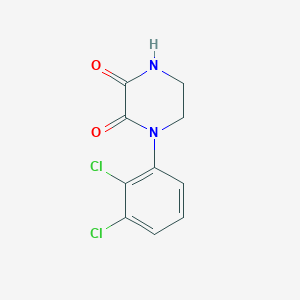

![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
